![molecular formula C11H13NS2 B14394460 3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine CAS No. 89863-85-4](/img/structure/B14394460.png)
3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine is an organic compound that features a pyridine ring substituted with a dithiane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine typically involves the reaction of pyridine derivatives with 1,3-dithiane. One common method is the condensation of 2-acetylpyridine with 1,3-dithiane in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine involves its interaction with molecular targets through its dithiane and pyridine moieties. The dithiane group can act as a nucleophile, participating in various chemical reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: A simpler analog that lacks the pyridine ring but shares the dithiane moiety.
2-(1,3-Dithian-2-ylidene)acetaldehyde: Another related compound with a similar dithiane structure.
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: A compound used in thioacetalization reactions.
Uniqueness
The presence of the pyridine ring enhances its ability to participate in aromatic substitution reactions and interact with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
89863-85-4 |
|---|---|
Molekularformel |
C11H13NS2 |
Molekulargewicht |
223.4 g/mol |
IUPAC-Name |
3-[1-(1,3-dithian-2-ylidene)ethyl]pyridine |
InChI |
InChI=1S/C11H13NS2/c1-9(10-4-2-5-12-8-10)11-13-6-3-7-14-11/h2,4-5,8H,3,6-7H2,1H3 |
InChI-Schlüssel |
AVVRTWXTPOOWGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1SCCCS1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


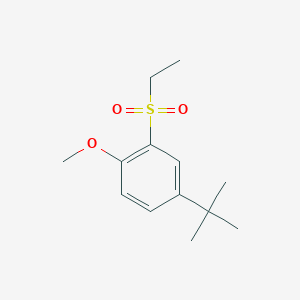
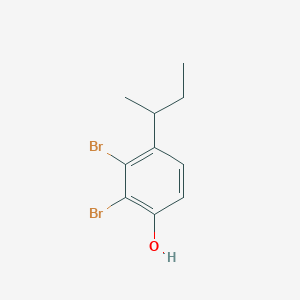
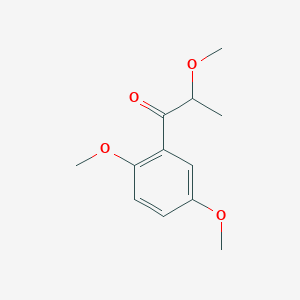
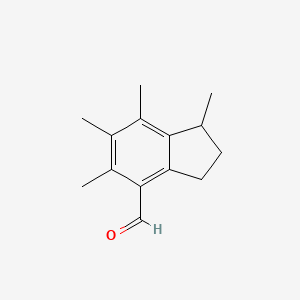
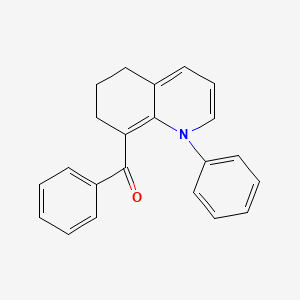
![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)
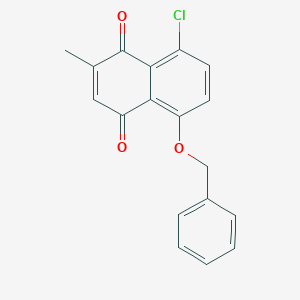
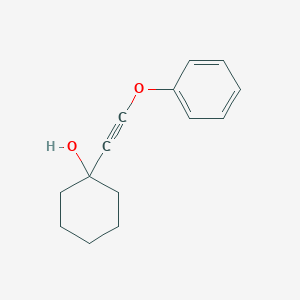
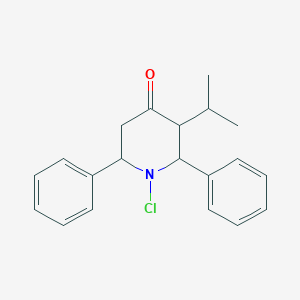
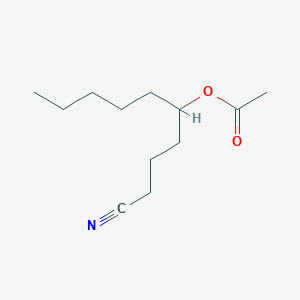
![4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline](/img/structure/B14394466.png)
![1-[4-Chloro-3-({4-[(E)-(3,4-diethoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}amino)phenyl]-3-(octadec-1-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B14394470.png)
![N-Butyl-N-[(3-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14394475.png)
